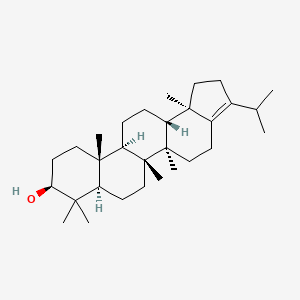
Hop-17(21)-en-3beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hop-17(21)-en-3β-ol is a triterpene consisting of hopane having a C=C double bond at the 17(21)-position . It plays a role as a plant metabolite and a bacterial metabolite .
Synthesis Analysis
Triterpenoids like Hop-17(21)-en-3β-ol are synthesized from a common linear precursor catalyzed by 2,3-oxidosqualene cyclases (OSCs) to form diverse triterpenoid skeletons . Two triterpene synthases, AsHS1 and AsHS2, were discovered in Avena strigosa, which produce hopenol B and hop-17(21)-en-3β-ol, respectively .Molecular Structure Analysis
Hop-17(21)-en-3β-ol is a pentacyclic triterpene of hopanoide type with a C17=C21 endocyclic double bond in the five-membered ring .Chemical Reactions Analysis
The similar distributions of hop-17(21)-enes and hopanes indicate that hop-17(21)-enes were transformed into hopanes through hydrogenation during diagenesis processes .Physical And Chemical Properties Analysis
C31 to C35 hop-17(21)-enes exist as double isomers in most samples of the Aershan Formation and members 1 and 2 of the Tenggeer Formation .Scientific Research Applications
Pharmacological and Health Benefits :
- Hop acids from Humulus lupulus have shown potential anticancer activity, inhibiting cell proliferation and angiogenesis, and inducing apoptosis. They are also effective against inflammatory and metabolic disorders, suggesting their use in treating diabetes, cardiovascular diseases, and metabolic syndrome (Van Cleemput et al., 2009).
- Hop phytochemicals have shown effectiveness in treating metabolic syndrome (MS) through hypoglycemic, antihyperlipidemic, and antiobesity activities (Dostálek et al., 2017).
- The sedative effects of non-alcoholic beer, due to its hop components, have been demonstrated in healthy female nurses, suggesting the benefits of hops in improving sleep quality and reducing anxiety (Franco et al., 2012).
Biological Activity and Estrogenic Effects :
- Hops and hop products are known for their high estrogenic activity due to compounds like 8-prenylnaringenin, raising concerns about their unrestricted use in herbal preparations for women (Milligan et al., 2000).
Chemical Composition and Discovery :
- Studies have identified various compounds in plants like Quercus championi and Gentiana scabra, including hop-17(21)-en-3beta-ol, highlighting the diverse chemical composition of these plants (Arthur et al., 1964; Kakuda et al., 2002).
Potential in Oil Exploration :
- The existence of hop-17(21)-enes in the lower Cretaceous of the Saihantala Sag, Erlian Basin, China, suggests their significance as indicators of hydrocarbon rock at an immature to low-maturity stage, indicating potential for oil exploration (Luo et al., 2012).
Mechanism of Action
Target of Action
Hop-17(21)-en-3-ol, also known as Hop-17(21)-en-3beta-ol, is a triterpene consisting of hopane having a C=C double bond at the 17(21)-position . The primary targets of this compound are algae and bacteria, which are the main biological sources of lower Cretaceous sediments .
Mode of Action
The compound interacts with its targets through a process of hydrogenation during diagenesis processes . It has been demonstrated that substitutions of two to three amino acid residues in certain synthases allowed it to be completely converted into a this compound synthase .
Biochemical Pathways
The compound is involved in the synthesis of hopane triterpenes, which are components of surface wax in certain plant species . The side chain size of a residue at a specific site regulates the relative orientations between the hopyl C22 cation and Phe257, leading to a difference in deprotonation positions .
Result of Action
The existence of Hop-17(21)-en-3-ol indicates that the formation of organic matter is related to an anoxic environment and a biological source of algae and bacteria . It also serves as a direct indicator of hydrocarbon rock at an immature to low-maturity stage .
Action Environment
The action of Hop-17(21)-en-3-ol is influenced by environmental factors such as the presence of an anoxic environment and a biological source of algae and bacteria . These factors contribute to the transformation of Hop-17(21)-en-3-ol into hopanes .
Safety and Hazards
Future Directions
The existence of hop-17(21)-enes indicates that the formation of organic matter is related to an anoxic environment and a biological source of algae and bacteria . They are direct indicators of hydrocarbon rock at an immature to low-maturity stage . This suggests that areas with high hydrocarbon conversion ratio, algae and bacteria source, and a high abundance of organic matter have the potential to generate immature to low-maturity oil .
Biochemical Analysis
Biochemical Properties
Hop-17(21)-en-3-ol interacts with various enzymes and proteins in biochemical reactions. For instance, enzymes involved in the synthesis of Hop-17(21)-en-3-ol were identified by transient expression in leaves of Nicotiana benthamiana . The quantum mechanics and molecular mechanics (QM/MM) molecular dynamics (MD) simulations and site-directed mutation revealed that hopane-type triterpene synthases produced different products .
Cellular Effects
It is known that the compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Hop-17(21)-en-3-ol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The side chain size of the residue at site 410 regulated the relative orientations between the hopyl C22 cation and Phe257, leading to a difference in deprotonation positions through providing or not providing cation–π interaction between the aromatic ring of F257 and the carbocation intermediate .
Temporal Effects in Laboratory Settings
It is known that the C=C double bond of Hop-17(21)-en-3-ol is thermally unstable, and Hop-17(21)-en-3-ol is either transformed into stable hopanes or degraded .
Transport and Distribution
It is known that Hop-17(21)-en-3-ol is transformed into hopanes through hydrogenation during diagenesis processes .
properties
IUPAC Name |
(5aR,5bR,7aR,9S,11aR,11bR,13aS,13bR)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-9-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h19,22-25,31H,9-18H2,1-8H3/t22-,23+,24+,25-,27-,28-,29+,30+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBQQMHTQXHLJU-JFAFVJIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2CC[C@@]3([C@@H]([C@]2(CC1)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B571063.png)
![5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B571065.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-[4-(dimethylamino)phenyl]-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571069.png)

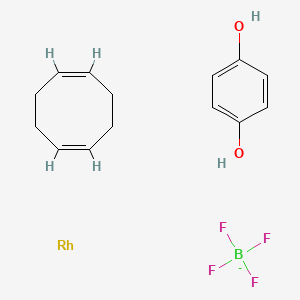
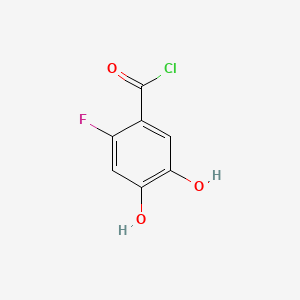
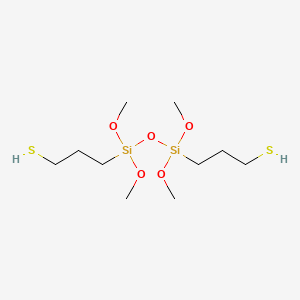
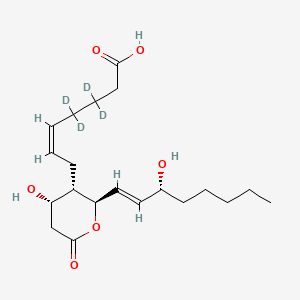

![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B571081.png)
